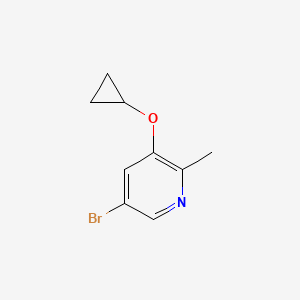

5-Bromo-3-cyclopropoxy-2-methylpyridine

Description

5-Bromo-3-cyclopropoxy-2-methylpyridine is a pyridine derivative characterized by a bromine atom at position 5, a cyclopropoxy group at position 3, and a methyl group at position 2. This compound is of interest in pharmaceutical and agrochemical research due to its unique substitution pattern, which combines steric bulk (cyclopropoxy) with electron-withdrawing (bromo) and electron-donating (methyl) groups.

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

5-bromo-3-cyclopropyloxy-2-methylpyridine |

InChI |

InChI=1S/C9H10BrNO/c1-6-9(12-8-2-3-8)4-7(10)5-11-6/h4-5,8H,2-3H2,1H3 |

InChI Key |

YRZOYBKFZIOJPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methylpyridine with bromine in the presence of a catalyst to form 5-bromo-2-methylpyridine . This intermediate can then be reacted with cyclopropanol under suitable conditions to introduce the cyclopropoxy group .

Industrial Production Methods

Industrial production of 5-Bromo-3-cyclopropoxy-2-methylpyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyclopropoxy-2-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Substitution Reactions: Common reagents include arylboronic acids and palladium catalysts for Suzuki cross-coupling reactions.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions can yield various biaryl derivatives .

Scientific Research Applications

5-Bromo-3-cyclopropoxy-2-methylpyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules for research purposes.

Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclopropoxy-2-methylpyridine involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 5-Bromo-3-cyclopropoxy-2-methylpyridine with related pyridine compounds, focusing on structural features, physicochemical properties, and applications.

5-Bromo-2-methoxy-3-methylpyridine

- Structure : Differs by a methoxy (-OCH₃) group at position 2 instead of cyclopropoxy.

- Molecular Formula: C₈H₈BrNO₂ (MW: 202.05 g/mol) .

- Key Properties :

- Refractive Index: 1.554

- Purity: 97% (commercial grade)

- SMILES:

CC1=CC(=CN=C1OC)Br

- Applications : Used as a precursor in organic synthesis, particularly for coupling reactions (e.g., Suzuki-Miyaura) due to its boronic acid derivatives .

5-Bromo-6-methylpyridin-3-amine

- Structure: Features an amino (-NH₂) group at position 3 and methyl at position 4.

- Molecular Formula : C₆H₇BrN₂ (MW: 187.04 g/mol) .

- Key Properties :

- Synthons for heterocyclic compounds (e.g., pyrrolopyridines).

- Intermediate in kinase inhibitor synthesis.

- Contrast: The amino group enhances solubility in polar solvents but reduces stability under acidic conditions compared to ether-linked substituents (e.g., cyclopropoxy).

2-Bromo-3-methylpyridine

- Structure : Simpler analog lacking both cyclopropoxy and bromine at position 4.

- Molecular Formula : C₆H₆BrN (MW: 172.02 g/mol) .

- Safety Data : Classified under GHS/CLP regulations as hazardous (H315-H319-H335), requiring stringent handling .

- Contrast : The absence of a bulky cyclopropoxy group simplifies synthetic modifications but limits steric control in target molecules.

5-Bromo-2-hydroxy-3-methylpyridine

- Structure : Hydroxy (-OH) group at position 2 instead of cyclopropoxy.

- Key Properties :

- Contrast : The hydroxy group increases acidity (pKa ~8–10) compared to the neutral cyclopropoxy ether.

Comparative Analysis Table

Key Research Findings

- Steric Effects : The cyclopropoxy group in This compound imposes significant steric hindrance, reducing reaction rates in planar transition states (e.g., electrophilic aromatic substitution) compared to methoxy or hydroxy analogs .

- Electronic Effects : The bromine atom directs electrophiles to the para position (C4), a property shared across bromopyridines .

- Synthetic Utility : Cyclopropoxy-containing pyridines are increasingly used in medicinal chemistry to improve metabolic stability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.